1-(3,4-Dipropoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dipropoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTJHXNUCAAKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dipropoxyphenyl)ethanone typically involves the reaction of 3,4-dipropoxybenzaldehyde with an appropriate reagent under controlled conditions. One common method is the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to yield the desired ketone . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dipropoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dipropoxyphenyl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,4-Dipropoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are ongoing to fully elucidate these pathways .
Comparison with Similar Compounds
1-(3,4-Dipropoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Iodophenyl)ethanone: This compound has a similar structure but with an iodine atom on the aromatic ring, which can influence its reactivity and applications.
1-(3,4-Dimethoxyphenyl)ethanone:
The uniqueness of this compound lies in its specific propoxy substituents, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Biological Activity
1-(3,4-Dipropoxyphenyl)ethanone, a compound of interest in medicinal chemistry, exhibits various biological activities that can be attributed to its unique structural properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
- Chemical Structure : this compound has the molecular formula with a molecular weight of 236.31 g/mol. Its structure consists of a phenyl ring substituted with two propoxy groups and an ethanone moiety.
- Physical Properties : The compound is characterized by its lipophilicity (XLogP3 = 3.5), indicating good membrane permeability which is often correlated with biological activity.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's effectiveness can be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies involving various cancer cell lines have indicated that this compound can induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of this compound against a panel of multidrug-resistant bacteria. Results showed a notable reduction in bacterial viability compared to untreated controls, suggesting its potential as a therapeutic agent in treating resistant infections .
- Cancer Cell Apoptosis : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic changes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through structure-activity relationship studies. The presence of the propoxy groups enhances lipophilicity and may facilitate better interaction with biological membranes. Modifications to the phenyl ring or the ethanone moiety could potentially optimize its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
